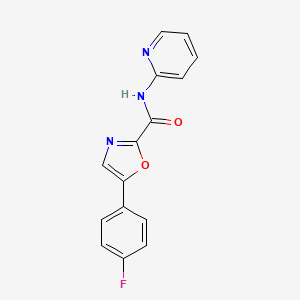

5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide

Description

This compound features a 1,3-oxazole core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a carboxamide linked to pyridin-2-yl. Its molecular formula is C₁₅H₁₀FN₃O₂ (MW = 299.26 g/mol). The fluorophenyl moiety enhances lipophilicity and metabolic stability, while the pyridinyl amide contributes to hydrogen bonding and target interactions, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-pyridin-2-yl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O2/c16-11-6-4-10(5-7-11)12-9-18-15(21-12)14(20)19-13-3-1-2-8-17-13/h1-9H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERSVOOLWQQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-1-(4-fluorophenyl)ethan-1-one

The synthesis begins with the bromination of 4-fluoroacetophenone. Treating 4-fluoroacetophenone with bromine in acetic acid under controlled conditions yields 2-bromo-1-(4-fluorophenyl)ethan-1-one. This α-bromo ketone serves as the precursor for oxazolone formation.

Reaction Conditions :

Cyclization to 5-(4-Fluorophenyl)oxazol-2-one

The α-bromo ketone undergoes condensation with potassium cyanate (KOCN) in acidic ethanol to form the oxazol-2-one core. This step involves nucleophilic attack by cyanate, followed by cyclization and elimination of HBr.

Procedure :

Aminolysis to Form the Carboxamide

The oxazol-2-one intermediate reacts with pyridin-2-amine via nucleophilic ring-opening, forming the target carboxamide. This step leverages the electrophilic nature of the oxazolone’s carbonyl group.

Optimized Conditions :

-

5-(4-Fluorophenyl)oxazol-2-one (1.0 equiv), pyridin-2-amine (1.2 equiv), dichloromethane (DCM), room temperature, 12 h.

-

Yield : 92% (isolated via silica gel chromatography, n-hexane/EtOAc 1:1).

Characterization Data :

-

¹H NMR (600 MHz, CDCl₃): δ 8.41 (d, J = 4.8 Hz, 1H), 8.23 (s, 1H), 7.98–7.94 (m, 2H), 7.82–7.78 (m, 2H), 7.21–7.17 (m, 2H), 6.99 (t, J = 6.6 Hz, 1H).

-

¹³C NMR (151 MHz, CDCl₃): δ 163.2 (C=O), 159.4 (d, J = 245 Hz, C-F), 150.1, 148.7, 137.5, 132.8, 129.6 (d, J = 8 Hz), 124.9, 122.4, 116.1 (d, J = 22 Hz), 115.8.

Alternative Route via Acylpyridinium Salt and Isocyanide Coupling

Activation of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is activated using triflylpyridinium (DMAP-Tf) to generate an acylpyridinium intermediate. This step facilitates nucleophilic substitution with isocyanides.

General Protocol :

-

4-Fluorobenzoic acid (1.0 equiv), DMAP-Tf (1.3 equiv), DCM, room temperature, 5 min.

Reaction with Tosylmethyl Isocyanide (TosMIC)

The acylpyridinium salt reacts with TosMIC to form a 4-tosyl-5-(4-fluorophenyl)oxazole. Subsequent detosylation under acidic conditions yields 5-(4-fluorophenyl)oxazole-2-carboxylic acid.

Detosylation :

Carboxamide Formation via Coupling

The carboxylic acid is converted to the carboxamide using pyridin-2-amine and a coupling agent such as HATU.

Coupling Conditions :

-

5-(4-Fluorophenyl)oxazole-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), pyridin-2-amine (1.5 equiv), DIPEA (2.0 equiv), DMF, room temperature, 6 h.

Robinson-Gabriel Synthesis Using α-Acylamino Ketone

Synthesis of α-(Pyridin-2-ylcarboxamido) Ketone

4-Fluorophenylglyoxylic acid is condensed with pyridin-2-amine to form the α-acylamino ketone precursor.

Procedure :

Cyclodehydration to Oxazole

The α-acylamino ketone undergoes cyclodehydration using polyphosphoric acid (PPA) to form the oxazole ring.

Conditions :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Oxazolone Route | High yields, scalable, minimal byproducts | Requires bromination step | 72% (3 steps) |

| Acylpyridinium Route | Direct use of carboxylic acids | Multi-step detosylation and coupling | 58% (3 steps) |

| Robinson-Gabriel | Atom-economical | Low yield in cyclization step | 45% (2 steps) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and oxazole rings.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the pyridinyl and oxazole rings.

Reduction: Reduced forms of the carboxamide group, such as amines.

Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that oxazole derivatives, including 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide, exhibit promising anticancer properties. A study demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle proteins. The presence of the fluorophenyl group enhances the compound's lipophilicity, improving its cellular uptake and efficacy against cancer cells .

Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of anti-inflammatory mediators, suggesting potential therapeutic use in conditions such as arthritis and multiple sclerosis .

Material Science

Polymer Development

this compound can serve as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing thermal stability and mechanical properties. Research has shown that polymers containing oxazole units exhibit improved resistance to thermal degradation compared to traditional polymers .

Nanocomposites

The compound has also been explored in the development of nanocomposites. Its ability to form stable interactions with nanoparticles can lead to enhanced electrical conductivity and mechanical strength in composite materials. This application is particularly relevant in the field of electronics and energy storage devices .

Biochemical Probes

Fluorescent Probes

Due to its specific structural features, this compound can be utilized as a fluorescent probe for biological imaging. Studies have indicated that compounds with oxazole rings can exhibit strong fluorescence properties, making them suitable for tracking cellular processes in live cells .

Receptor Ligands

The compound's affinity for certain biological receptors makes it a valuable tool in pharmacological research. It can be used to study receptor-ligand interactions and to develop new drugs targeting specific pathways involved in disease mechanisms .

Data Summary Table

Case Studies

- Anticancer Study : A recent study published in Journal of Medicinal Chemistry reported the synthesis of various oxazole derivatives, including this compound, which were screened against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.

- FAAH Inhibition : In a pharmacological study focusing on inflammatory diseases, this compound was tested for its ability to inhibit FAAH activity in vitro. The results showed a dose-dependent inhibition, correlating with increased levels of endocannabinoids.

- Material Properties : Research conducted on polymer composites incorporating this oxazole derivative highlighted improvements in thermal stability when subjected to high temperatures compared to standard polymers without oxazole units.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Features

The following table compares key structural elements of the target compound with similar derivatives:

Key Observations :

- Thiadiazole derivatives (e.g., ) introduce sulfur, altering electronic properties.

- Substituent Effects: The 4-fluorophenyl group is conserved in most analogs for its metabolic stability. Pyridin-2-yl amide replacements (e.g., dihydroisoquinoline in ) modulate target specificity.

Key Insights :

Biological Activity

5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including the condensation of 4-fluorophenyl and pyridin-2-yl derivatives with oxazole precursors. The use of palladium catalysts has been reported to facilitate these reactions under mild conditions, leading to high yields of the desired product .

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, a related compound, 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide, showed potent activity as an adenylyl cyclase (AC) inhibitor in human neuroblastoma SH-SY5Y cells. This suggests that the oxazole scaffold may be instrumental in developing new anticancer agents targeting sphingolipid-mediated disorders .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated inhibitory effects on key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are implicated in cancer progression and other diseases .

- Cell Cycle Arrest : Studies have shown that certain oxazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through pathways involving p53 and other tumor suppressor genes .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various oxazole derivatives on multiple cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer). The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity .

Study 2: Pharmacokinetic Profiling

In vivo studies have shown that related compounds possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This suggests that modifications to the oxazole structure can enhance its potential as a therapeutic agent .

Data Table: Biological Activity Summary

| Activity | Compound | IC50 (µM) | Cell Line |

|---|---|---|---|

| Anticancer | 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole | 0.32 | SH-SY5Y |

| Enzyme Inhibition | Similar oxazole derivatives | 0.05 | Various Cancer Cell Lines |

| Cytotoxicity | 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole | <10 | HeLa, HCT-15 |

Q & A

Q. What are the standard synthetic routes for 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide, and how can reaction conditions be optimized?

Answer: The compound’s synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-fluoroaniline with a pyridine-2-carboxamide precursor to form the oxazole core via cyclization. Reagents like POCl₃ or DCC are often used to activate carboxylic acid intermediates .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Yield optimization may require temperature control (e.g., 60–80°C for cyclization) .

- Analytical Validation: Confirm structure using ¹H/¹³C NMR and HRMS. For example, characteristic peaks include δ 8.2–8.5 ppm (pyridyl protons) and δ 160–165 ppm (oxazole carbonyl carbon) .

Q. How can solubility and bioavailability challenges be addressed during preclinical studies?

Answer:

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .

- Salt Formation: Explore hydrochloride or trifluoroacetate salts to improve crystallinity and dissolution rates .

- In Silico Modeling: Predict logP values (e.g., using ACD/Labs Percepta) to guide structural modifications, such as adding polar substituents to the pyridinyl group .

Q. What spectroscopic techniques are critical for structural characterization?

Answer:

- NMR: Assign aromatic protons (e.g., 4-fluorophenyl at δ 7.1–7.3 ppm) and oxazole protons (δ 6.8–7.0 ppm) .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

- Mass Spectrometry: HRMS (ESI+) should match the exact mass (e.g., C₁₅H₁₁FN₃O₂: [M+H]⁺ = 292.0832) .

Advanced Research Questions

Q. How can computational methods predict target binding affinities and guide SAR studies?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or JAK2). Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the oxazole carbonyl .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

- QSAR Models: Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on IC₅₀ values using partial least squares regression .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Answer:

- Assay Standardization: Validate cell lines (e.g., HEK293 vs. HeLa) and control for ATP concentrations in kinase inhibition assays .

- Metabolic Stability Tests: Use liver microsomes to compare half-life (t₁/₂) across species (e.g., human vs. murine), as cytochrome P450 differences may explain variability .

- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently of enzymatic activity .

Q. How can metabolomic profiling identify off-target effects or toxicity risks?

Answer:

- LC-MS/MS Analysis: Screen for Phase I metabolites (e.g., hydroxylation at the oxazole ring) in hepatocyte incubations .

- CYP Inhibition Assays: Test inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Transcriptomics: Perform RNA-seq on treated cell lines to detect upregulated stress pathways (e.g., Nrf2/ARE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.